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Abstract
This document details a sensitive and specific liquid chromatography-tandem mass

spectrometry (LC-MS/MS) method for the simultaneous quantification of Darunavir (DRV) and

its primary active metabolite, Hydroxy Darunavir (OH-DRV), in human plasma. The protocol is

designed for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence

assessments. The methodology utilizes a straightforward protein precipitation extraction

procedure and a rapid chromatographic run, ensuring high throughput and reliable results. This

application note provides comprehensive protocols, instrument parameters, and expected

validation performance data to guide researchers in implementing this assay.

Introduction
Darunavir is a potent protease inhibitor used in the treatment of Human Immunodeficiency

Virus (HIV) infection.[1] It is primarily metabolized by the cytochrome P450 3A (CYP3A)

enzyme system, with major metabolic pathways including isobutyl aliphatic hydroxylation and

aniline aromatic hydroxylation, leading to the formation of Hydroxy Darunavir.[2][3] Monitoring

the plasma concentrations of both the parent drug and its active metabolites is crucial for

understanding its pharmacokinetic profile and ensuring therapeutic efficacy. This document

outlines a robust LC-MS/MS method for this purpose.
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Darunavir undergoes oxidative metabolism mediated by CYP3A enzymes to form its

hydroxylated metabolite. This process is a key factor in the drug's clearance and overall

exposure.
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Experimental Protocol
This protocol is based on established methods for Darunavir quantification and has been

adapted for the simultaneous analysis of Hydroxy Darunavir.[4][5]

Materials and Reagents
Darunavir and Hydroxy Darunavir reference standards

Darunavir-d9 (or other suitable stable isotope-labeled internal standard)

HPLC-grade Acetonitrile and Methanol

Formic Acid (analytical grade)

Ammonium Formate (analytical grade)
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Ultrapure water

Control human plasma (K2EDTA)

Instrumentation
High-Performance Liquid Chromatography (HPLC) system

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Preparation of Solutions
Stock Solutions (1 mg/mL): Separately weigh and dissolve Darunavir, Hydroxy Darunavir,
and the internal standard (IS) in methanol.

Working Solutions: Prepare intermediate and spiking solutions by serially diluting the stock

solutions with a 50:50 mixture of methanol and water.

Calibration Standards and Quality Controls (QCs): Spike blank human plasma with the

appropriate working solutions to prepare calibration standards ranging from 1 to 5000 ng/mL

and QC samples at low, medium, and high concentrations.

Sample Preparation (Protein Precipitation)
Aliquot 100 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.

Add 25 µL of the internal standard working solution and vortex briefly.

Add 300 µL of acetonitrile to precipitate plasma proteins.

Vortex vigorously for 1 minute.

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

Transfer the supernatant to a clean vial for LC-MS/MS analysis.
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The following tables summarize the optimized parameters for the chromatographic separation

and mass spectrometric detection.

Liquid Chromatography Parameters
Parameter Condition

Column C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.8 µm)

Mobile Phase A 0.1% Formic Acid in Water

Mobile Phase B Acetonitrile with 0.1% Formic Acid

Flow Rate 0.4 mL/min

Injection Volume 5 µL

Column Temperature 40°C

Gradient
10% B to 90% B over 3 min, hold for 1 min,

return to initial over 0.5 min

Total Run Time ~5 minutes

Mass Spectrometry Parameters
The method utilizes Multiple Reaction Monitoring (MRM) in positive ion mode for quantification.

The transition for Darunavir is well-established. The proposed transition for Hydroxy
Darunavir is based on the known fragmentation of the parent drug and requires experimental

verification.

Parameter Condition

Ionization Mode Electrospray (ESI), Positive

Capillary Voltage 3.5 kV

Source Temp. 150°C

Desolvation Temp. 400°C

Gas Flow Instrument Dependent
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MRM Transitions

Analyte
Precursor Ion
(m/z)

Product Ion
(m/z)

Dwell Time
(ms)

Collision
Energy (eV)

Darunavir (DRV) 548.2 392.2 150 25

Hydroxy DRV

(OH-DRV)*
564.2 408.2 150 ~28

Darunavir-d9 (IS) 557.2 401.2 150 25

Note: The MRM transition for Hydroxy Darunavir is proposed based on the addition of one

oxygen atom (+16 Da) to the parent molecule and its primary fragment. These values should

be optimized during method development.

Method Validation Summary
The following data represent typical performance characteristics expected from a fully validated

method based on published assays for Darunavir.

Validation Parameter Expected Result

Linearity Range 1.0 - 5000 ng/mL

Correlation (r²) > 0.995

Accuracy 85-115% of nominal value (80-120% at LLOQ)

Precision (%CV) < 15% (< 20% at LLOQ)

Recovery > 85% and consistent across QC levels

Matrix Effect
Minimal and compensated by the internal

standard

Stability
Stable after 3 freeze-thaw cycles and 24h at

room temp.

Workflow Diagram
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The overall analytical process from sample receipt to data analysis is outlined below.

Analytical Workflow

Receive Human
Plasma Sample

Sample Preparation
(Protein Precipitation)

LC-MS/MS Analysis
(MRM Mode)

Inject Supernatant

Data Processing
(Integration & Quantification)

Generate Report
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Bioanalytical Workflow for OH-Darunavir

Conclusion
The described LC-MS/MS method provides a reliable and high-throughput approach for the

simultaneous quantification of Darunavir and its hydroxylated metabolite in human plasma. The

simple protein precipitation sample preparation and rapid chromatographic analysis make it
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suitable for routine use in clinical and research settings. Proper method validation, including the

experimental optimization of mass spectrometry parameters for Hydroxy Darunavir, is
essential before application to study samples.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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